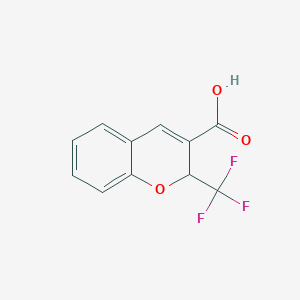

2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

CAS No.: 215122-16-0

Cat. No.: VC7958826

Molecular Formula: C11H7F3O3

Molecular Weight: 244.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215122-16-0 |

|---|---|

| Molecular Formula | C11H7F3O3 |

| Molecular Weight | 244.17 g/mol |

| IUPAC Name | 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H7F3O3/c12-11(13,14)9-7(10(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H,(H,15,16) |

| Standard InChI Key | QSLSQLYQCKEGMS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid consists of a benzopyran (chromene) system with a trifluoromethyl (-CF₃) group at position 2 and a carboxylic acid (-COOH) at position 3. The chromene ring system is non-planar, with the trifluoromethyl group inducing steric and electronic effects that influence reactivity . Derivatives often feature substitutions at positions 6 and 8, such as chlorine or methoxy groups, which alter physicochemical and biological properties .

Table 1: Key Derivatives and Their Molecular Formulas

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for structural elucidation. For example, the spectrum of 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid exhibits signals for aromatic protons (δ 6.8–7.5 ppm) and the hydroxyl group (δ 5.2 ppm) . The spectrum typically shows a singlet near δ -60 ppm for the -CF₃ group . Infrared (IR) spectroscopy confirms the carboxylic acid moiety through a broad O-H stretch at 2500–3000 cm⁻¹ and a carbonyl (C=O) peak at 1680–1720 cm⁻¹ .

Synthesis and Derivative Preparation

Core Synthesis Strategies

The parent compound is synthesized via cyclocondensation of substituted salicylaldehydes with β-keto esters, followed by hydrolysis. For instance, ethyl 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes hydrolysis with aqueous NaOH to yield the carboxylic acid derivative . Coupling reactions with amines or thiadiazoles are facilitated by reagents like TBTU (tetramethyluranium tetrafluoroborate) and triethylamine, producing amide-linked derivatives .

Derivative Functionalization

Substituents at positions 6 and 8 are introduced via electrophilic aromatic substitution. Chlorination using Cl₂ or SOCl₂ yields dichloro derivatives , while methoxylation involves nucleophilic substitution with methoxide . X-ray crystallography of 4-[4-(heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate reveals a triclinic crystal system (space group P1) with C–H···π interactions stabilizing the lattice .

Pharmacological and Biological Activity

Mechanism of Action

The trifluoromethyl group enhances binding affinity to biological targets by leveraging halogen bonding and hydrophobic interactions. Derivatives exhibit inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterases, making them candidates for anti-inflammatory and anticancer therapies . The 6,8-dichloro derivative (SD-8381) shows promise in preclinical models for neurodegenerative diseases .

Applications in Materials Science

Liquid Crystals and Optical Materials

The title compound’s derivatives serve as mesogens in liquid crystal displays (LCDs). The 4-[4-(heptyloxy)benzoyloxy]phenyl ester derivative exhibits a nematic phase at room temperature, with a melting point of 434 K . Its rigid chromene core and flexible alkoxy chains enable tunable optical properties .

Coordination Polymers

Carboxylate groups facilitate metal-organic framework (MOF) formation. Coordination with transition metals like Cu(II) or Zn(II) yields porous materials for gas storage or catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume